5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid
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Overview
Description
5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a dioxolopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromothiophene, which can undergo various functionalization reactions.
Construction of the Dioxolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate dioxole and pyrimidine precursors.
Carboxylation: Introduction of the carboxylic acid group can be done via carboxylation reactions using reagents like carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid.
Pyrimidine Derivatives: Compounds like 5-fluorouracil.
Dioxole Derivatives: Compounds like dioxolane.
Uniqueness
5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid is unique due to its fused ring structure, which combines the properties of thiophene, dioxole, and pyrimidine. This unique structure can impart distinct electronic, chemical, and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-thiophen-2-yl-[1,3]dioxolo[4,5-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)6-7-9(16-4-15-7)12-8(11-6)5-2-1-3-17-5/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDVLDLQNZUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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